Diacetylcercosporin

Description

Overview of Perylenequinone Natural Products in Fungal Systems

Perylenequinones (PQs) are a class of naturally occurring aromatic polyketides characterized by a pentacyclic core. nih.gov These pigments are produced by a variety of organisms, including fungi, aphids, and some plants. acs.org In fungal systems, they are predominantly produced by phytopathogenic species, particularly within the Ascomycota phylum. nih.gov A key feature of perylenequinones is their photoactivity; they act as photosensitizers, absorbing light energy and, in the presence of oxygen, generating reactive oxygen species (ROS). nih.govfrontiersin.org This mechanism is central to their biological effects, including their role in plant pathogenesis where the ROS can damage host plant cells. nih.gov

Fungal perylenequinones have been the subject of extensive study due to their diverse and potent biological activities, which include antimicrobial, antiviral, and antitumor properties. nih.govfrontiersin.org Their mode of action often involves the light-induced production of cytotoxic reactive oxygen species.

Natural perylenequinones are broadly categorized based on their chemical structures. A common classification divides them into three main classes:

Class A: C₂₀ compounds that lack carbon substituents.

Class B: Perylenequinones that possess carbon substituents, such as cercosporin (B1668469). This is the most common class among fungal metabolites.

Class C: Compounds featuring the parent perylenequinone core with additional alicyclic rings. researchgate.net

The biosynthesis of these compounds in fungi is complex and involves dedicated gene clusters. nih.govnih.gov For instance, the biosynthesis of cercosporin, a well-studied perylenequinone, is governed by the cercosporin toxin biosynthesis (CTB) gene cluster. nih.govpnas.org Research has identified key intermediates in these pathways, such as nor-toralactone, which is the product of the polyketide synthase (PKS) enzyme CTB1 and a crucial precursor in the formation of the perylenequinone core. nih.govresearchgate.net

Historical Context and Significance of Diacetylcercosporin Research

Diacetylcercosporin is a derivative of cercosporin, a prominent and extensively studied perylenequinone. The history of diacetylcercosporin research is therefore intrinsically linked to the discovery and investigation of its parent compound.

Cercosporin was first isolated in 1957 from the fungus Cercospora kikuchii, the pathogen responsible for purple speck disease in soybeans. nih.govresearchgate.net This discovery marked a significant milestone, unveiling a new class of photoactivated toxins involved in plant diseases. Fungi of the genus Cercospora are notorious for causing economically significant diseases in major crops like sugar beet, maize, and rice, with their pathogenicity largely attributed to the secretion of cercosporin during infection. nih.govpnas.org

The significance of cercosporin and its derivatives, like diacetylcercosporin, stems from their unique mode of action. As photosensitizers, they provided a novel model for studying fungal virulence and host-pathogen interactions. The requirement of light for their toxic activity was a key observation that spurred decades of research into their photochemistry and biological function.

Subsequent research focused on elucidating the intricate biosynthetic pathway of cercosporin. The identification of the CTB gene cluster in Cercospora nicotianae was a major breakthrough. nih.govpnas.org Initially thought to comprise eight genes, the cluster was later found to be larger, including genes responsible for installing the distinctive methylenedioxy bridge of the cercosporin molecule. nih.govpnas.org The study of various gene knockout mutants has allowed scientists to piece together the biosynthetic puzzle, identifying intermediates like precercosporin and clarifying the function of specific enzymes. pnas.org

Diacetylcercosporin itself has been investigated for its biological activities. Research has demonstrated its cytotoxic effects against various human cancer cell lines and its activity against parasites such as Plasmodium falciparum and Leishmania donovani.

Research Findings on Diacetylcercosporin

| Biological Activity | Target Organism/Cell Line | Observed Effect | IC₅₀/Concentration |

|---|---|---|---|

| Antiprotozoal | Plasmodium falciparum (D6 clone, chloroquine-sensitive) | Inhibition of growth | 2.75 μM |

| Antiprotozoal | Plasmodium falciparum (W2 clone, chloroquine-resistant) | Inhibition of growth | 1.94 μM |

| Antiprotozoal | Leishmania donovani | Inhibition of growth | 3.1 μM |

| Cytotoxicity | SK-MEL (Melanoma) | Cytotoxic effect | 4.8-8.7 μM |

| Cytotoxicity | KB (Human oral cancer) | Cytotoxic effect | 4.8-8.7 μM |

| Cytotoxicity | BT549 (Breast cancer) | Cytotoxic effect | 4.8-8.7 μM |

| Cytotoxicity | SKOV3 (Ovarian cancer) | Cytotoxic effect | 4.8-8.7 μM |

| Phytotoxicity | Lettuce and Bentgrass | Inhibition of growth | 1.62 mM |

Structure

3D Structure

Properties

Molecular Formula |

C33H30O12 |

|---|---|

Molecular Weight |

618.6 g/mol |

IUPAC Name |

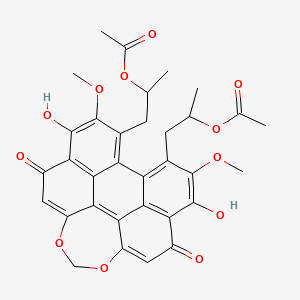

1-[21-(2-acetyloxypropyl)-7,19-dihydroxy-6,20-dimethoxy-9,17-dioxo-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaen-5-yl]propan-2-yl acetate |

InChI |

InChI=1S/C33H30O12/c1-12(44-14(3)34)7-16-22-23-17(8-13(2)45-15(4)35)33(41-6)31(39)25-19(37)10-21-27(29(23)25)26-20(42-11-43-21)9-18(36)24(28(22)26)30(38)32(16)40-5/h9-10,12-13,38-39H,7-8,11H2,1-6H3 |

InChI Key |

JQHGSMOYNPGRFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Ii. Biological Origin and Production of Diacetylcercosporin

Fungal Producers: Cercospora and Septoria Genera

The primary fungal producers of diacetylcercosporin and its precursor, cercosporin (B1668469), are found within the Cercospora and Septoria genera. These fungi are often pathogenic to plants, causing diseases such as leaf spots and blights on a wide variety of crops.

Historically, the identification of fungal species was based on morphological characteristics and host specificity. However, modern approaches have integrated molecular techniques for more accurate and reliable identification and characterization of diacetylcercosporin-producing strains.

Multi-locus phylogenetic analysis is a key modern technique used to differentiate between species and even strains within the same species. This method involves sequencing several conserved gene regions, such as the internal transcribed spacer (ITS) region of ribosomal DNA, as well as protein-coding genes like actin (actA), calmodulin, translation elongation factor 1-alpha (tef1), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and histone H3. This molecular approach has revealed significant genetic diversity among cercosporin-producing fungi, uncovering cryptic species that are morphologically similar but genetically distinct. nih.gov For instance, what was once broadly identified as Cercospora kikuchii has been resolved into several distinct lineages through such analyses. nih.gov

Characterization of these strains also involves assessing their capacity to produce cercosporin and its derivatives. This is often done by growing the fungal isolates on specific culture media, such as potato dextrose agar (B569324) (PDA), and observing the production of the characteristic red pigment. nih.gov The quantity of the produced toxin can then be measured using spectrophotometric or chromatographic methods.

Significant variability in the production of cercosporin and its derivatives exists among different species and even among different isolates of the same species. For example, within the Cercospora genus, species like Cercospora kikuchii and Cercospora nicotianae are well-documented producers of cercosporin. researchgate.netnih.gov In contrast, other species within the same genus, such as Cercospora sojina, are not known to produce the toxin. nih.gov

A study of Cercospora kikuchii isolates from soybean revealed different colony colorations on potato-dextrose agar (PDA), which correlated with the amount of cercosporin produced. nih.gov Isolates producing a purple coloration (Ckcp) were the most prolific producers, followed by those producing a red coloration (Ckcc), while isolates with a yellow background (Ckcy) produced the least amount of cercosporin. nih.gov

Furthermore, research has identified Septoria pistaciarum as a producer of (+)-Cercosporin, (+)-14-O-Acetylcercosporin, and (+)-di-O-Acetylcercosporin, directly implicating the Septoria genus in the biosynthesis of this acetylated derivative. nih.gov

| Fungal Species | Isolate Type (if applicable) | Associated Host | Reported Toxin Production | Reference |

|---|---|---|---|---|

| Cercospora kikuchii | Ckcp (purple) | Soybean | High cercosporin production | nih.gov |

| Cercospora kikuchii | Ckcc (red) | Soybean | Moderate cercosporin production | nih.gov |

| Cercospora kikuchii | Ckcy (yellow) | Soybean | Low cercosporin production | nih.gov |

| Cercospora nicotianae | N/A | Tobacco | Cercosporin production | nih.gov |

| Septoria pistaciarum | N/A | Pistachio | Cercosporin, 14-O-Acetylcercosporin, Di-O-Acetylcercosporin | nih.gov |

| Cercospora sojina | N/A | Soybean | Not known to produce cercosporin | nih.gov |

Fermentation and Cultivation Strategies for Optimized Production

The production of diacetylcercosporin for research and other applications relies on the cultivation of the producer fungi under controlled laboratory conditions. Optimizing these conditions is crucial for maximizing the yield of the target compound.

The composition of the growth medium has a profound impact on the biosynthesis of secondary metabolites like diacetylcercosporin. Key factors that are manipulated for enhanced production include the carbon and nitrogen sources, pH, and the presence of specific ions. Light is also a critical environmental factor, as cercosporin production in many Cercospora species is light-dependent. nih.gov

Studies on Cercospora sp. JNU001 demonstrated a significant increase in cercosporin production by optimizing the liquid fermentation conditions. The yield was dramatically improved by adjusting the initial pH of the medium to 8.5, using glucose as the carbon source, and soy peptone as the nitrogen source, with cultivation at 25°C. nih.gov Another study on Cercospora medicaginis found that a medium made with wheat bran juice (WBJ) was optimal for growth and conidium production for most strains tested. researchgate.net

| Parameter | Condition | Effect on Production | Fungal Species | Reference |

|---|---|---|---|---|

| Carbon Source | Glucose | Enhanced production | Cercospora sp. JNU001 | nih.gov |

| Nitrogen Source | Soy peptone | Enhanced production | Cercospora sp. JNU001 | nih.gov |

| Nitrogen Source | Inorganic ammonia | Inhibited production | Cercospora sp. JNU001 | nih.gov |

| pH | Initial pH 8.5 | Enhanced production | Cercospora sp. JNU001 | nih.gov |

| Temperature | 25°C | Optimal for production | Cercospora sp. JNU001 | nih.gov |

| Temperature | > 27°C | Inhibited production | Cercospora sp. JNU001 | nih.gov |

| Light | Continuous light | Essential for production | Cercospora nicotianae | nih.gov |

| Growth Medium | Wheat Bran Juice (WBJ) Agar | Optimal growth and conidia production | Cercospora medicaginis | researchgate.net |

| Potato Dextrose Agar (PDA) | Sub-optimal growth compared to WBJ |

Transitioning from small-scale flask cultures to larger bioreactors is a critical step for producing greater quantities of diacetylcercosporin. This process introduces new challenges in maintaining optimal conditions for fungal growth and metabolite production. For filamentous fungi like Cercospora and Septoria, the choice of bioreactor and the control of process parameters are vital.

Commonly used bioreactor types for filamentous fungi include submerged, solid-state, and biofilm reactors. uliege.be In submerged fermentation, the fungus grows as suspended mycelia or pellets in a liquid medium. Key process parameters that need to be controlled include agitation speed, aeration (dissolved oxygen levels), pH, and temperature. Agitation is particularly important as it affects nutrient distribution and mycelial morphology, which in turn can influence secondary metabolite production.

Solid-state fermentation, where the fungus grows on a solid substrate with limited free water, can sometimes lead to higher yields of secondary metabolites compared to submerged fermentation. uliege.be Biofilm reactors, which immobilize the fungal cells on a surface, offer another alternative that can enhance production by simulating conditions closer to the fungus's natural habitat. uliege.be The scale-up of any of these systems requires careful engineering to ensure that conditions remain uniform throughout the larger volume and that the physiological state of the fungus remains optimal for diacetylcercosporin biosynthesis.

Extraction and Initial Purification Methodologies for Research

Once the fungal culture has produced a sufficient amount of diacetylcercosporin, the next step is its extraction and purification for research purposes. The specific methodology can vary depending on whether the compound is intracellular or secreted into the medium. For cercosporin and its derivatives, which are often found within the mycelia, the process typically begins with separating the fungal biomass from the liquid culture medium by filtration or centrifugation.

A general procedure for extracting secondary metabolites from fungal mycelia involves the following steps:

Drying the Mycelium : The collected fungal biomass is often dried to remove water, which can interfere with the extraction process. This can be done in an oven at a controlled temperature or by freeze-drying (lyophilization).

Cell Lysis : The dried mycelium is then ground into a fine powder to break open the fungal cells and increase the surface area for solvent extraction.

Solvent Extraction : An organic solvent, such as acetone, methanol (B129727), or ethyl acetate (B1210297), is used to extract the compound from the powdered mycelium. The choice of solvent depends on the polarity of the target molecule. The mixture is typically agitated for a period to ensure efficient extraction.

Concentration : The solvent, now containing the dissolved diacetylcercosporin and other metabolites, is separated from the solid mycelial debris by filtration. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Initial Purification : The crude extract is a complex mixture of compounds. Initial purification steps aim to separate diacetylcercosporin from other components. Techniques such as liquid-liquid partitioning can be used to separate compounds based on their differential solubility in two immiscible liquids. Further purification is often achieved through column chromatography, where the extract is passed through a stationary phase (e.g., silica (B1680970) gel), and different compounds are separated based on their affinity for the stationary phase and the mobile phase (solvent). Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound.

Subsequent high-purity purification for detailed structural and biological studies would typically involve more advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

Iii. Biosynthesis and Biogenetic Studies of Diacetylcercosporin

Proposed Biosynthetic Pathway Elucidation

The biosynthesis of diacetylcercosporin is understood to proceed through its immediate precursor, cercosporin (B1668469). The pathway is a classic example of fungal polyketide synthesis, originating from simple metabolic building blocks.

Early investigations into the biosynthesis of perylenequinones, including cercosporin, utilized isotope-labeling studies to trace the origin of the carbon skeleton. Feeding experiments with ¹³C-labeled acetate (B1210297) demonstrated its incorporation into the cercosporin molecule, confirming that the backbone is assembled via the polyketide pathway. This foundational work established that acetyl-CoA and malonyl-CoA are the primary precursors for the construction of the complex polycyclic structure.

The currently accepted biosynthetic pathway to cercosporin, and by extension diacetylcercosporin, has been revised from earlier proposals. It is now understood that the pathway does not proceed through the initially proposed carboxylic acid intermediate. Instead, a key breakthrough identified nor-toralactone as a crucial intermediate. nih.gov

The pathway commences with the iterative condensation of one molecule of acetyl-CoA and seven molecules of malonyl-CoA by a non-reducing polyketide synthase (NR-PKS), CTB1. nih.gov This enzyme catalyzes the formation of the initial polyketide chain and its subsequent cyclization to form nor-toralactone. nih.gov

Following the formation of nor-toralactone, a series of enzymatic modifications occur. The didomain protein CTB3, which possesses both a flavin-dependent monooxygenase and a methyltransferase domain, is a key player. nih.gov The monooxygenase domain of CTB3 is responsible for an unusual oxidative cleavage of the aromatic ring of a nor-toralactone-derived intermediate. nih.gov

Subsequent steps in the pathway are thought to involve further oxidations, dimerizations, and methylations to construct the characteristic perylenequinone core of cercosporin. While the precise order and full characterization of all intermediates leading from nor-toralactone to cercosporin are still under active investigation, the identification of nor-toralactone as the direct product of the PKS has been a significant step in clarifying the biosynthetic route. nih.gov The final step in the formation of diacetylcercosporin is the acetylation of the two hydroxyl groups of cercosporin. However, the specific enzyme responsible for this acetylation has not yet been definitively identified in the scientific literature.

Table 1: Key Intermediates in the Proposed Biosynthesis of Diacetylcercosporin

| Intermediate Name | Role in Pathway |

| Acetyl-CoA | Starter unit for polyketide synthesis |

| Malonyl-CoA | Extender units for polyketide synthesis |

| Nor-toralactone | Key intermediate and direct product of the PKS CTB1 nih.gov |

| Cercosporin | Immediate precursor to diacetylcercosporin |

Genetic Determinants of Diacetylcercosporin Biosynthesis

The enzymes responsible for the biosynthesis of diacetylcercosporin are encoded by a set of genes physically clustered together on the fungal chromosome. This arrangement, known as a biosynthetic gene cluster (BGC), allows for the coordinated regulation of the pathway.

The biosynthetic gene cluster for cercosporin, referred to as the CTB cluster, has been identified and characterized in several Cercospora species, including the tobacco pathogen Cercospora nicotianae and the sugar beet pathogen Cercospora beticola. mdpi.com In C. nicotianae, the core CTB cluster was initially described as consisting of eight genes (CTB1-CTB8). nih.gov Comparative genomic studies have revealed that this cluster can be duplicated and has undergone horizontal transfer to other fungal genera, such as Colletotrichum.

Further research has expanded the boundaries of the CTB cluster, suggesting the involvement of additional genes in the biosynthesis and transport of cercosporin. The high degree of sequence identity and gene order (collinearity) of the CTB cluster across different species underscores its conserved and crucial role in the production of this phytotoxin.

Functional studies, primarily through gene knockout experiments, have been instrumental in assigning roles to individual genes within the CTB cluster.

CTB1 : Encodes the non-reducing polyketide synthase (NR-PKS) that synthesizes the initial polyketide chain from acetyl-CoA and malonyl-CoA and cyclizes it to form nor-toralactone. nih.gov

CTB3 : Encodes a bifunctional enzyme with a monooxygenase domain and a methyltransferase domain. The monooxygenase is critical for the oxidative cleavage of an aromatic intermediate. nih.gov

CTB5, CTB6, and CTB7 : These genes encode for putative oxidoreductases. Disruption of any of these genes in C. nicotianae completely halts cercosporin production, indicating their essential roles in the oxidative modifications of the polyketide intermediates.

CTB8 : This gene encodes a Zn(II)Cys6 transcription factor that positively regulates the expression of other genes within the CTB cluster. Its disruption leads to the silencing of the biosynthetic pathway.

While the functions of several core genes are now understood, the specific gene responsible for the final acetylation of cercosporin to yield diacetylcercosporin has not yet been reported. It is hypothesized that an acetyltransferase is responsible for this conversion, but this enzyme has yet to be functionally characterized.

Table 2: Characterized Genes in the Cercosporin Biosynthetic Cluster

| Gene | Encoded Protein | Function |

| CTB1 | Non-reducing polyketide synthase (NR-PKS) | Synthesis and cyclization of the initial polyketide chain to form nor-toralactone nih.gov |

| CTB3 | Bifunctional monooxygenase/methyltransferase | Oxidative cleavage of an aromatic intermediate and methylation nih.gov |

| CTB5 | Oxidoreductase | Essential for cercosporin biosynthesis, likely involved in oxidative modifications |

| CTB6 | Oxidoreductase | Essential for cercosporin biosynthesis, likely involved in oxidative modifications |

| CTB7 | Oxidoreductase | Essential for cercosporin biosynthesis, likely involved in oxidative modifications |

| CTB8 | Zn(II)Cys6 transcription factor | Positive regulation of the CTB gene cluster |

The understanding of the genetic basis for diacetylcercosporin biosynthesis opens up possibilities for pathway engineering. By manipulating the expression of the genes within the CTB cluster, it is theoretically possible to enhance the production of diacetylcercosporin or to generate novel analogues of the molecule.

While genetic manipulation techniques have been successfully applied to increase the production of other microbial metabolites, such as diacetyl in bacteria, specific examples of the targeted genetic engineering of the diacetylcercosporin pathway for enhanced production are not yet prominent in the scientific literature. The elucidation of the complete biosynthetic pathway, including the identification of the terminal acetyltransferase, will be a critical step in enabling such metabolic engineering efforts.

Regulation of Diacetylcercosporin Production

The biosynthesis of cercosporin, the direct precursor to diacetylcercosporin, is a tightly regulated process influenced by a variety of external and internal signals. The producing fungus, primarily species of the genus Cercospora, must control the synthesis of this potent phototoxin to coordinate with its pathogenic lifestyle and to protect itself from autotoxicity. This regulation occurs at multiple levels, from environmental sensing to complex genetic networks.

The production of cercosporin is highly sensitive to the fungus's growth environment. Key factors such as light, nutrition, and temperature play pivotal roles in modulating the biosynthetic pathway.

Light is the most critical environmental cue for cercosporin biosynthesis. apsnet.orgnih.gov Production is almost entirely suppressed in complete darkness, and even brief exposure to visible light (approximately 400-600 nm) can trigger synthesis. apsnet.org This light-dependent induction aligns with the toxin's mode of action, which requires light for activation and the generation of reactive oxygen species. apsnet.org

Nutritional conditions, including the specific composition of the growth medium, significantly affect toxin yields. While the fungus Cercospora nicotianae produces substantial amounts of cercosporin on certain potato dextrose agar (B569324) (PDA) formulations, other brands or synthetic media drastically reduce production. apsnet.orgnih.gov The carbon and nitrogen sources, as well as their ratio, are also crucial. apsnet.orgresearchgate.net Depletion or substitution of these primary nutrients can alter cercosporin output. nih.gov For instance, cercosporin synthesis is repressed under nutrient conditions that favor conidiation (asexual spore formation). apsnet.org While some studies suggest pH has little effect on production, other factors like specific salts, buffers, metal ions (e.g., cobalt, iron, manganese, and zinc), and temperature do have a marked impact. nih.govresearchgate.net High temperatures (e.g., 30°C) are known to inhibit cercosporin production. apsnet.org

Table 1: Influence of Environmental and Nutritional Factors on Cercosporin Production

| Factor | Effect on Production | Research Findings | Citation(s) |

| Light | Essential Inducer | Production is suppressed in darkness and triggered by visible light (400-600 nm). | apsnet.orgnih.gov |

| Temperature | Inhibitory at High Levels | Production is inhibited at high temperatures (30°C). | apsnet.org |

| Carbon Source | Modulatory | The type and ratio of carbon sources affect toxin yield. | apsnet.orgnih.gov |

| Nitrogen Source | Modulatory | The type and ratio of nitrogen sources are important for production. | apsnet.orgnih.gov |

| Growth Medium | Highly Specific | High production on specific brands of Potato Dextrose Agar (PDA); reduced on other media. | apsnet.orgnih.gov |

| pH | Minimal Effect | Studies report little direct effect on cercosporin production. | nih.gov |

| Metal Ions | Elevating | Ions such as Co²⁺, Fe³⁺, Mn²⁺, and Zn²⁺ can increase production levels. | nih.gov |

The genetic control of cercosporin biosynthesis is orchestrated by a sophisticated network of regulatory and structural genes. This regulation primarily occurs at the transcriptional level, involving dedicated transcription factors and a well-defined gene cluster.

The core of cercosporin biosynthesis is the CTB gene cluster. In Cercospora nicotianae, this cluster comprises at least eight genes (CTB1-CTB8) that are co-ordinately expressed under cercosporin-producing conditions. Current time information in Asia/Manila.nih.gov The expression of this entire cluster is governed by a pathway-specific transcription factor, CTB8 . Current time information in Asia/Manila.nih.gov CTB8 is a Zn(II)Cys6 (or zinc cluster) protein, a class of transcription factors unique to fungi. Current time information in Asia/Manila.nih.gov Disruption of the CTB8 gene completely abolishes cercosporin production, highlighting its role as a master switch for the pathway. Current time information in Asia/Manila.

Another key transcriptional regulator is CRG1 (Cercosporin Resistance Gene 1), which also functions as a Zn(II)Cys6 transcription factor. apsnet.orgresearchgate.net CRG1 was initially identified for its role in conferring resistance to cercosporin but was subsequently found to also regulate toxin production. apsnet.orgresearchgate.net CRG1 appears to act upstream in the regulatory cascade, influencing the expression of CTB8 and other CTB cluster genes. apsnet.org The expression of the CTB genes is also influenced by environmental signals like nitrogen and carbon sources and pH, with CRG1 mediating some of these responses. Current time information in Asia/Manila.

The pathway also exhibits a form of feedback regulation at the transcriptional level. Current time information in Asia/Manila. For example, the inactivation of certain biosynthetic genes within the cluster, such as CTB1 (encoding the polyketide synthase), CTB2 (a methyltransferase), or CTB3 (a methyltransferase/monooxygenase), leads to a significant reduction in the expression of other CTB genes. Current time information in Asia/Manila.researcher.life This suggests a mechanism of feedback inhibition where the absence of a key intermediate or the accumulation of an aberrant one can signal the downregulation of the entire pathway. Current time information in Asia/Manila.

While transcriptional control is the most well-documented regulatory layer, post-transcriptional mechanisms may also play a role. These mechanisms, which include mRNA splicing, stability, and transport, can modulate gene expression after an RNA molecule has been synthesized. nih.govlumenlearning.com However, specific instances of post-transcriptional control over diacetylcercosporin or cercosporin biosynthesis are not yet well-defined in scientific literature. Studies have shown that for many regulatory conditions, the levels of CTB gene transcripts correlate closely with the amount of cercosporin produced, suggesting that transcriptional control is the dominant mechanism. nih.gov Nevertheless, in studies of analogous pathways in other fungi, discrepancies between mRNA levels and final metabolite production have been observed, hinting that post-transcriptional regulation could provide an additional layer of control. nih.gov

Table 2: Key Genes Involved in the Regulation of Cercosporin Biosynthesis

| Gene | Protein Type | Function | Effect of Disruption | Citation(s) |

| CTB8 | Zn(II)Cys6 Transcription Factor | Pathway-specific positive regulator; activates expression of the CTB gene cluster. | Complete loss of cercosporin production. | Current time information in Asia/Manila.nih.govnih.gov |

| CRG1 | Zn(II)Cys6 Transcription Factor | Positive regulator of both cercosporin production and resistance; acts upstream of CTB8. | Reduced cercosporin production and increased sensitivity to the toxin. | apsnet.orgresearchgate.netcapes.gov.br |

| CTB1 | Polyketide Synthase (PKS) | Keystone enzyme for the polyketide backbone synthesis. | Loss of cercosporin production and feedback inhibition of other CTB genes. | Current time information in Asia/Manila. |

| CTB2 | Methyltransferase | Involved in the modification of the polyketide intermediate. | Loss of cercosporin production and feedback inhibition of other CTB genes. | Current time information in Asia/Manila. |

| CTB3 | Didomain Methyltransferase/Monooxygenase | Involved in the modification of the polyketide intermediate. | Loss of cercosporin production and feedback inhibition of other CTB genes. | Current time information in Asia/Manila. |

Iv. Biological Activities and Research Applications of Diacetylcercosporin

Antiparasitic Research

Diacetylcercosporin has demonstrated a range of antiparasitic activities in preclinical studies, with notable research into its effects on the parasites responsible for malaria and leishmaniasis. medchemexpress.comcaymanchem.comagscientific.com

The compound has been evaluated for its efficacy against Plasmodium falciparum, the parasite most responsible for severe malaria in humans. Studies have tested its activity against strains of the parasite that are both sensitive and resistant to chloroquine, a historically important antimalarial drug.

In vitro research has demonstrated that Diacetylcercosporin possesses moderate activity against chloroquine-sensitive strains of P. falciparum. agscientific.comamericanchemicalsuppliers.com Specifically, studies using the D6 clone, a known chloroquine-sensitive laboratory strain, have determined its half-maximal inhibitory concentration (IC50). The IC50 value for Diacetylcercosporin against the D6 strain was reported to be 2.75 μM. medchemexpress.comcaymanchem.commedchemexpress.com

A significant finding in antimalarial research is the compound's effectiveness against parasites that have developed resistance to conventional therapies. Diacetylcercosporin has shown inhibitory action against chloroquine-resistant P. falciparum. medchemexpress.comcaymanchem.com Research on the W2 clone, a well-established chloroquine-resistant strain, revealed an IC50 value of 1.94 μM. medchemexpress.comcaymanchem.commedchemexpress.com This suggests that Diacetylcercosporin's mechanism of action may differ from that of chloroquine, allowing it to bypass the parasite's resistance mechanisms.

Antimalarial Activity of Diacetylcercosporin against P. falciparum

| P. falciparum Strain | Chloroquine Sensitivity | IC50 (μM) |

|---|---|---|

| D6 | Sensitive | 2.75 |

| W2 | Resistant | 1.94 |

The antiparasitic spectrum of Diacetylcercosporin extends to protozoa of the genus Leishmania. The compound has been tested against Leishmania donovani, the causative agent of visceral leishmaniasis. In vitro studies have confirmed its activity, reporting an IC50 value of 3.1 μM against L. donovani parasites. medchemexpress.comcaymanchem.com This indicates a moderate level of efficacy and suggests a potential area for further investigation in the development of new antileishmanial drugs. agscientific.comwindows.net

Diacetylcercosporin is identified as a hydrophobic analogue of cercosporin (B1668469). windows.netamericanchemicalsuppliers.comtoku-e.com Its antiparasitic activity against both Leishmania and chloroquine-sensitive P. falciparum is described as moderate. agscientific.comwindows.net While specific IC50 values for Diacetylcercosporin have been established against various parasites, detailed studies directly comparing its parasiticidal potency side-by-side with that of its parent compound, cercosporin, were not identified in the reviewed literature. Cercosporin itself is a known potent photosensitizer with documented cytotoxic effects. americanchemicalsuppliers.comresearchgate.netnih.gov The biological activity of both Diacetylcercosporin and other perylenequinones is significantly increased with light activation. windows.net

Antimalarial Activity Studies

Antitumor Research

In addition to its antiparasitic properties, Diacetylcercosporin has been investigated for its potential as an anticancer agent. agscientific.comwindows.net In vitro studies have demonstrated that the compound exhibits cytotoxicity against a panel of human cancer cell lines. medchemexpress.comcaymanchem.com

Research findings indicate that Diacetylcercosporin inhibits the growth of various tumor cells with IC50 values in the micromolar range. The specific cell lines against which it has shown activity include SK-MEL (melanoma), KB (oral carcinoma), BT549 (breast carcinoma), and SKOV3 (ovarian carcinoma). medchemexpress.comcaymanchem.com The reported IC50 values for these cell lines range from 4.8 μM to 8.7 μM, highlighting a broad-spectrum cytotoxic potential that warrants further exploration in cancer research. medchemexpress.comcaymanchem.com

Antitumor Activity of Diacetylcercosporin

| Human Cancer Cell Line | Cancer Type | IC50 Range (μM) |

|---|---|---|

| SK-MEL | Melanoma | 4.8 - 8.7 |

| KB | Oral Carcinoma | |

| BT549 | Breast Carcinoma | |

| SKOV3 | Ovarian Carcinoma |

Cytotoxicity Studies in Select Human Cancer Cell Lines

SK-MEL Cell Line Studies

No specific studies detailing the cytotoxic effects of diacetylcercosporin on the SK-MEL cell line were identified in the reviewed scientific literature. Research on other compounds has been conducted on various SK-MEL cell lines, such as SK-MEL-28 and SK-MEL-5, to investigate mechanisms of cell death and resistance. oup.comnih.govnih.gov

KB Cell Line Studies

Specific research on the cytotoxicity of diacetylcercosporin against the KB (oral squamous carcinoma) cell line is not available in the current body of literature. The KB cell line is, however, utilized in cytotoxicity studies of other natural and synthetic compounds. mdpi.comnih.gov

BT549 Cell Line Studies

There is no available research specifically investigating the cytotoxic impact of diacetylcercosporin on the BT549 (triple-negative breast cancer) cell line. researchgate.netmdpi.comnih.gov The BT549 cell line is noted for its use in studies of aggressive breast cancer subtypes. researchgate.net

SKOV3 Cell Line Studies

Direct studies on the cytotoxicity of diacetylcercosporin towards the SKOV3 (ovarian adenocarcinoma) cell line have not been reported in the available literature. The SKOV3 cell line is a common model in ovarian cancer research, with numerous studies evaluating the cytotoxic effects of various therapeutic agents. nih.gov

Table 1: Summary of Available Cytotoxicity Data for Cercosporin and its Derivatives on Various Cancer Cell Lines

| Cell Line | Compound | Cytotoxicity Findings |

| T98G (Glioblastoma) | Cercosporin | Highly susceptible to photodynamic therapy due to high uptake. oup.com |

| U87 (Glioblastoma) | Cercosporin | Showed susceptibility to photodynamic therapy. oup.com |

| MCF7 (Breast Adenocarcinoma) | Cercosporin | Exhibited a bioenergetic collapse following photodynamic therapy. oup.com |

| T47D (Breast Carcinoma) | Cercosporin | Underwent a complete bioenergetic collapse after photodynamic therapy. |

Note: This table summarizes findings for the parent compound cercosporin, as no specific data for diacetylcercosporin on the requested cell lines was found.

Light-Enhanced Antitumor Activity Investigations

The primary mechanism of action for cercosporin, and likely its derivatives such as diacetylcercosporin, is its function as a photosensitizer. Photosensitizers are compounds that, upon activation by light of a specific wavelength, generate reactive oxygen species (ROS), such as singlet oxygen, which are highly toxic to cells. This property is the foundation of photodynamic therapy (PDT), a therapeutic strategy used in oncology.

Cercosporin has been identified as a potent photosensitizer that can be activated by light to produce singlet oxygen and superoxide (B77818), leading to oxidative damage to cellular components, particularly lipids in cell membranes. This light-dependent activity results in membrane breakdown and cell death. Studies have demonstrated the photocytotoxicity of cercosporin against glioblastoma and breast adenocarcinoma cell lines. oup.com The efficacy of cercosporin-mediated PDT has also been shown in 3D tumor spheroid models, where it induced necrosis and a collapse in cellular metabolism upon light exposure. The photodynamic activity of compounds structurally related to cercosporin, such as iso-cercosporin and phleichrome, has also been documented. oup.com These findings strongly suggest that diacetylcercosporin would also exhibit light-enhanced antitumor activity.

Phytotoxic Research

The phytotoxic properties of cercosporin are well-established. As a toxin produced by fungi of the genus Cercospora, it plays a significant role in plant diseases. The mechanism of its phytotoxicity is linked to its photosensitizing nature. When activated by light, cercosporin generates reactive oxygen species that cause lipid peroxidation and subsequent destruction of plant cell membranes. This damage leads to the leakage of cellular contents and the development of disease symptoms in the host plant. The toxicity of cercosporin is broad, affecting a wide range of plant species.

Research has also explored the potential of using genes involved in cercosporin resistance from the producing fungus to engineer disease-resistant plants. Given that the core structure responsible for photosensitization is retained in diacetylcercosporin, it is highly probable that this derivative also possesses significant phytotoxic activity.

Potential Research Applications in Agriculture and Disease Control

Given the evidence that acetylation reduces the phototoxicity of the cercosporin structure, the potential applications for diacetylcercosporin itself as a direct agricultural tool, such as a bioherbicide, appear limited. researchgate.net The effectiveness of many natural phytotoxins as herbicides is dependent on their ability to cause significant damage or inhibit critical plant processes. nih.govnih.govresearchgate.net A less toxic derivative would likely be a poor candidate for such applications.

However, the study of diacetylcercosporin and other derivatives is valuable for understanding the structure-activity relationship of cercosporin. By identifying how modifications like acetylation diminish its toxicity, researchers can better understand the chemical features essential for its potent phytotoxic effects. This knowledge is crucial for developing strategies to mitigate the impact of diseases caused by Cercospora fungi on crops. apsnet.orgmdpi.com Research could focus on promoting the in-planta detoxification of cercosporin through acetylation or similar biochemical modifications as a novel method for engineering disease-resistant plants.

V. Cellular and Molecular Mechanisms of Action of Diacetylcercosporin

Investigation of Cellular Targets and Pathways

The broad-spectrum toxicity of diacetylcercosporin is a consequence of its non-specific, powerful disruptive effects on fundamental cellular structures and processes. Research has explored its potential against various pathogens and cancer cells, revealing distinct but related mechanisms of action.

Specific studies detailing the antimalarial mechanism of diacetylcercosporin are not extensively documented in available literature. However, its known mode of action allows for a hypothesized mechanism. Like several other antimalarial agents such as methylene (B1212753) blue and primaquine, cercosporin's activity is linked to its ability to induce oxidative stress. mdpi.com The generation of ROS within the parasite-infected red blood cell would lead to the oxidation of vital macromolecules, disruption of the parasite's membranes, and interference with essential metabolic processes like hemoglobin digestion, ultimately killing the parasite. mdpi.com The parasite's own metabolic activity, particularly within its digestive vacuole and mitochondria, creates an environment that could be susceptible to the redox cycling activity of a compound like diacetylcercosporin.

The precise antileishmanial mechanism of diacetylcercosporin has not been fully elucidated. Nevertheless, insights can be drawn from its general cytotoxic properties and the known vulnerabilities of Leishmania parasites. The primary mechanism is likely centered on ROS-induced cellular damage. Studies on other antileishmanial compounds have shown that parasite mitochondria are a key target, and an increase in ROS production can lead to a loss of mitochondrial membrane potential and subsequent cell death by necrosis. nih.gov Given that cercosporin (B1668469) is known to localize in cellular membranes and generate potent ROS, it is plausible that it disrupts the plasma and mitochondrial membranes of Leishmania parasites, leading to a loss of cellular integrity and metabolic collapse. nih.govnih.gov

The antitumor activity of the cercosporin family of compounds has been investigated, revealing a multi-faceted mechanism primarily based on photodynamic and cytotoxic effects. A derivative, epi-cercosporin, has demonstrated significant in vitro antiproliferative activity against a variety of human solid tumor cell lines. nih.gov A key finding from these studies is that epi-cercosporin induces an accumulation of cells in the G2/M phase of the cell cycle, indicating an interference with cell division processes. nih.govresearchgate.net

Furthermore, studies using cercosporin in photodynamic therapy (PDT) on 3D human cancer multicellular spheroids have shown it is efficiently internalized by cancer cells. nih.gov Upon photoactivation, cercosporin-PDT induces necrosis and causes a profound bioenergetic collapse, affecting both cellular respiration and glycolysis. nih.gov In some cancer cell models like T47D and T98G, this collapse is complete, while in others like U87, respiratory activity is eliminated but some glycolytic function is retained. nih.gov

Table 1: In Vitro Antiproliferative and Mechanistic Activity of Epi-cercosporin

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| HBL-100 | Breast | Antiproliferative Activity | nih.gov |

| HeLa | Cervical | Antiproliferative Activity | nih.gov |

| SW1573 | Lung (Non-small cell) | Antiproliferative Activity | nih.gov |

| WiDr | Colon | Antiproliferative Activity | nih.gov |

| General | Solid Tumors | Induces cell cycle arrest in G2/M phase | nih.govresearchgate.net |

Role of Reactive Oxygen Species (ROS) in Activity

The cornerstone of diacetylcercosporin's mechanism of action is the generation of Reactive Oxygen Species (ROS). Its parent compound, cercosporin, is a classic photosensitizer, meaning it becomes toxic only in the presence of light. nih.govapsnet.org The process begins when the cercosporin molecule absorbs light energy, converting it to an energetically activated triplet state. apsnet.org This excited molecule then reacts with ground-state molecular oxygen (O₂), initiating a cascade that produces highly toxic ROS, predominantly singlet oxygen (¹O₂) and, to a lesser extent, the superoxide (B77818) radical (O₂⁻). apsnet.orgnih.gov

This photosensitization process is remarkably efficient, with a quantum yield (the efficiency of converting absorbed light into a chemical event) for singlet oxygen production of approximately 0.81. nih.gov The generation of these ROS is non-specific and causes widespread oxidative damage to any nearby biological molecules. nih.govnih.gov This ROS-mediated damage is considered the primary source of the compound's toxicity and is responsible for its activity against plant, fungal, bacterial, and animal cells. apsnet.orgnih.gov

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

Diacetylcercosporin does not appear to have a single, specific macromolecular target. Instead, its interaction with biological macromolecules is indirect and destructive, mediated by the ROS it generates. The indiscriminate nature of singlet oxygen and superoxide leads to oxidative damage of lipids, proteins, and nucleic acids. apsnet.orgnih.govnih.gov

The primary site of action is believed to be the cellular membrane. nih.govcabidigitallibrary.org As a lipid-soluble molecule, cercosporin readily localizes within the lipid bilayer of cell membranes. cabidigitallibrary.org Upon photoactivation, the ROS are generated in close proximity to the membrane components, leading to extensive lipid peroxidation. nih.govapsnet.org This process damages the fatty acid chains, leading to a loss of membrane fluidity and integrity, causing the leakage of cellular contents and ultimately, cell death. nih.gov While proteins and DNA are also susceptible to this oxidative damage, the membrane disruption is considered the principal mode of toxicity. nih.gov

Modulation of Cellular Signaling Pathways

The profound cellular damage initiated by diacetylcercosporin-induced ROS inevitably triggers and disrupts multiple cellular signaling pathways. The antitumor activity provides clear examples of this modulation. The induction of cell cycle arrest at the G2/M checkpoint, as seen with epi-cercosporin, implies the activation of DNA damage response pathways that engage cell cycle regulators like cyclin-dependent kinases (CDKs) and their associated cyclins to halt cell division. nih.govnih.gov

Furthermore, the observed bioenergetic collapse in tumor spheroids points to a severe disruption of metabolic signaling pathways that regulate cellular respiration and glycolysis. nih.gov In the context of the producing fungus itself, light is known to activate cercosporin biosynthesis through a signaling network involving Ca²⁺/Calmodulin and MAP kinase pathways, highlighting the intricate relationship between the toxin and cellular signaling. apsnet.org In target cells, the massive oxidative stress caused by the compound would likely activate stress-response pathways, such as those leading to apoptosis (programmed cell death), as the cell attempts to manage the overwhelming damage.

Effects on Cell Cycle Progression and Apoptosis Induction in Research Models

The cytotoxic effects of Diacetylcercosporin and its structural analogs are rooted in their ability to disrupt fundamental cellular processes, namely cell cycle progression and the induction of programmed cell death, or apoptosis. While direct research on Diacetylcercosporin is limited, studies on closely related perylenequinone compounds, such as epi-cercosporin and cercosporin, provide significant insights into its potential mechanisms of action in various research models, particularly in cancer cell lines.

Cell Cycle Arrest at the G2/M Phase

A critical mechanism by which chemotherapeutic agents exert their anti-cancer effects is by halting the cell cycle, thereby preventing the proliferation of malignant cells. nih.gov Research on epi-cercosporin, a stereoisomer of cercosporin, has demonstrated its capacity to induce cell cycle arrest specifically at the G2/M transition phase in a variety of human solid tumor cell lines. This G2/M checkpoint is a crucial control point that ensures the fidelity of genetic information before a cell enters mitosis.

The arrest at this stage is typically orchestrated by a complex interplay of regulatory proteins, most notably the cyclin-dependent kinases (CDKs) and their cyclin partners. The Cyclin B1/CDK1 complex is a key promoter of entry into mitosis. While the precise molecular targets of Diacetylcercosporin have not been fully elucidated, the observed G2/M arrest by its analog suggests a potential interference with the activation or function of the Cyclin B1/CDK1 complex. This inhibition prevents the cell from initiating the mitotic process, leading to a cessation of cell division.

Table 1: Effect of Epi-cercosporin on Cell Cycle in Human Solid Tumor Cell Lines

| Cell Line | Cancer Type | Observed Effect |

| HBL-100 | Breast Carcinoma | G2/M Phase Arrest |

| HeLa | Cervical Carcinoma | G2/M Phase Arrest |

| SW1573 | Non-small cell lung carcinoma | G2/M Phase Arrest |

| WiDr | Colorectal adenocarcinoma | G2/M Phase Arrest |

| This table summarizes the findings on epi-cercosporin, a compound structurally analogous to Diacetylcercosporin. |

Induction of Apoptosis: A Multi-faceted Approach

Beyond halting cell proliferation, Diacetylcercosporin is believed to trigger apoptosis, a form of programmed cell death that is essential for removing damaged or cancerous cells without inducing an inflammatory response. nih.gov The apoptotic process is intricate, involving distinct signaling pathways.

Mitochondrial (Intrinsic) Pathway of Apoptosis

Evidence from studies on cercosporin, the parent compound of Diacetylcercosporin, points towards the involvement of the mitochondrial pathway of apoptosis. Cercosporin has been shown to localize within the mitochondria of tumor cells. As a perylenequinone, it can act as a photosensitizer, generating reactive oxygen species (ROS) upon light exposure. This oxidative stress can lead to a state of bioenergetic collapse within the cell.

The accumulation of ROS can induce mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic apoptotic pathway. nih.gov This permeabilization results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.

Caspase Activation Cascade

The release of cytochrome c into the cytosol initiates a cascade of events leading to the activation of caspases, a family of cysteine proteases that execute the apoptotic program. nih.govnih.gov Cytosolic cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), forming a complex known as the apoptosome. This complex then recruits and activates the initiator caspase, pro-caspase-9.

Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. nih.gov These effector caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation. nih.gov

Table 2: Investigated Effects of Daidzein on Cell Cycle and Apoptosis in BEL-7402 Cells

| Parameter | Control | Daidzein (30 µM) |

| Cell Cycle Distribution | ||

| G2/M Phase (%) | 8.84 | 13.05 |

| S Phase (%) | 17.60 | 12.13 |

| Apoptosis | ||

| Apoptotic Cells (%) | 5.2 | Not specified |

| Necrotic Cells (%) | 1.6 | Not specified |

| Data from a study on Daidzein, another natural compound, illustrating G2/M arrest and apoptosis induction in a cancer cell line. nih.gov |

Vi. Structure Activity Relationship Sar Studies and Chemical Modification of Diacetylcercosporin

Elucidation of Key Structural Features for Biological Activity

The biological activity of diacetylcercosporin is intrinsically linked to its unique perylenequinone core structure. Several key features of this scaffold are considered essential for its photodynamic and other biological activities.

The extended π-system of the perylenequinone core is fundamental to its ability to absorb light and generate reactive oxygen species (ROS), which is the primary mechanism of its phototoxicity. mayoclinic.org This conjugated system allows the molecule to be excited to a triplet state upon illumination, which can then transfer its energy to molecular oxygen, producing highly reactive singlet oxygen. mayoclinic.org

The side chains attached to the perylenequinone core also play a significant role in the molecule's activity. For cercosporin (B1668469), the parent compound of diacetylcercosporin, the two methoxy (B1213986) groups and the two hydroxypropyl side chains are important. While direct studies on diacetylcercosporin are limited, it is understood that the acetylation of the hydroxyl groups on the side chains to form diacetylcercosporin can modulate its lipophilicity and, consequently, its cellular uptake and localization.

The stereochemistry of the molecule, particularly the chirality of the side chains, can influence its interaction with biological targets. The specific spatial arrangement of the functional groups is often critical for optimal binding to enzymes or other cellular components.

Finally, the quinone moieties are essential for the redox properties of the molecule, which may contribute to its biological activity beyond photosensitization. These groups can participate in electron transfer reactions within the cell, potentially leading to oxidative stress.

Rational Design and Synthesis of Diacetylcercosporin Analogs

The rational design of diacetylcercosporin analogs aims to optimize its therapeutic properties, such as enhancing its photodynamic efficacy, improving its solubility, and increasing its selectivity towards target cells.

Several strategies can be employed for the structural derivatization of diacetylcercosporin, primarily focusing on modifications of the side chains and the perylenequinone core.

Modification of the Side Chains: The acetylated hydroxypropyl side chains are prime targets for modification. Derivatization strategies could include the introduction of different alkyl or aryl groups, the incorporation of polar functionalities to enhance water solubility, or the attachment of targeting moieties to direct the molecule to specific cells or tissues.

Alterations to the Perylenequinone Core: While more synthetically challenging, modifications to the core structure could involve the introduction of different substituents, such as halogens or nitrogen-containing groups, to alter the electronic properties of the π-system and thereby modulate its photochemical characteristics.

Synthesis of Hybrid Molecules: Another approach involves conjugating diacetylcercosporin to other biologically active molecules, such as other photosensitizers or chemotherapeutic agents, to create hybrid compounds with synergistic or multi-modal therapeutic effects.

The modification of functional groups on the diacetylcercosporin scaffold can have a profound impact on its biological activity. The following table summarizes potential modifications and their predicted effects based on knowledge from related perylenequinones.

| Modification Site | Functional Group Modification | Predicted Impact on Activity |

| Hydroxypropyl Side Chains | Variation of the ester group (e.g., propionyl, butyryl) | Alteration of lipophilicity, potentially affecting cellular uptake and membrane interaction. |

| Hydroxypropyl Side Chains | Introduction of polar groups (e.g., amino, carboxyl) | Increased water solubility, which could be advantageous for certain delivery methods. |

| Methoxy Groups | Demethylation or replacement with other alkoxy groups | Changes in electron density of the perylenequinone core, potentially affecting the energy of the excited state and ROS generation efficiency. |

| Perylenequinone Core | Introduction of electron-withdrawing or -donating groups | Modulation of the absorption spectrum and the quantum yield of singlet oxygen production. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For diacetylcercosporin and its analogs, QSAR studies could provide valuable insights into the structural requirements for optimal activity.

A hypothetical QSAR study on a series of diacetylcercosporin analogs would involve the following steps:

Data Set Preparation: A series of diacetylcercosporin derivatives with varying structural modifications would be synthesized, and their biological activity (e.g., phototoxicity against a specific cancer cell line) would be experimentally determined.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that relates the calculated descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques to ensure its robustness and reliability.

The resulting QSAR model could then be used to predict the activity of newly designed, unsynthesized analogs, thereby guiding the selection of the most promising candidates for synthesis and further testing.

Photochemical Activation Mechanisms and Structure-Enhanced Activity

The primary mechanism of action for the biological activity of diacetylcercosporin is its ability to act as a photosensitizer. mayoclinic.org This process involves the following key steps:

Light Absorption: Diacetylcercosporin absorbs light in the visible spectrum, leading to the excitation of the molecule from its ground state to a short-lived singlet excited state.

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet excited state.

Energy Transfer (Type II Mechanism): The triplet-state diacetylcercosporin can transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). mayoclinic.org This singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death. mayoclinic.org

Electron Transfer (Type I Mechanism): Alternatively, the triplet-state photosensitizer can react directly with a substrate molecule through electron transfer, generating radical ions that can further react with oxygen to produce other reactive oxygen species like superoxide (B77818) anion and hydroxyl radicals.

Structural modifications to the diacetylcercosporin molecule can enhance its photochemical activity. For instance, the introduction of heavy atoms (e.g., bromine or iodine) onto the perylenequinone core could increase the rate of intersystem crossing, leading to a higher quantum yield of the triplet state and, consequently, more efficient singlet oxygen generation. Furthermore, fine-tuning the electronic properties of the molecule through the addition of electron-donating or electron-withdrawing groups can shift its absorption spectrum, potentially allowing for activation with longer wavelengths of light that have better tissue penetration.

Vii. Analytical Research Methodologies for Diacetylcercosporin

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is essential for separating Diacetylcercosporin from its parent compound, cercosporin (B1668469), and other impurities that may arise during synthesis or extraction.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and purity verification of Diacetylcercosporin. While specific methods for Diacetylcercosporin are not extensively published, methods developed for its parent compound, cercosporin, provide a strong foundation for its analysis. researchgate.netresearchgate.net The addition of two acetyl groups increases the lipophilicity of Diacetylcercosporin compared to cercosporin, which would result in a longer retention time under reversed-phase conditions.

Method development for Diacetylcercosporin would typically involve a reversed-phase approach, utilizing a C18 or C8 column. ojp.gov A gradient elution is often preferred to ensure adequate separation from both more polar precursors and less polar degradation products. The mobile phase commonly consists of a mixture of an aqueous component (often with a buffer like phosphate (B84403) or an acid like formic acid to control pH and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ojp.govpnas.org Detection is typically performed using a UV-Vis or photodiode array (PDA) detector, set at the absorption maxima of the compound. researchgate.netpnas.org For cercosporin, detection wavelengths around 250 nm, 280 nm, and 470 nm have been utilized. researchgate.netpnas.orgnih.gov Given the structural similarity, these wavelengths are also suitable for detecting Diacetylcercosporin.

Table 1: Foundational HPLC Parameters for Perylenequinone Analysis (Based on Cercosporin Data)

| Parameter | Typical Conditions | Rationale / Expected Effect on Diacetylcercosporin |

|---|---|---|

| Column | Reversed-Phase C18 or C8, 250 x 4.6 mm, 5 µm | Good retention and separation of lipophilic compounds. Diacetylcercosporin will have a longer retention time than cercosporin. |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (with Formic Acid or Phosphate Buffer) | Gradient elution effectively separates compounds with a range of polarities. The increased lipophilicity of Diacetylcercosporin requires a higher organic solvent concentration for elution compared to cercosporin. |

| Flow Rate | 0.8 - 1.0 mL/min | Standard flow rate for analytical separations, providing good efficiency and reasonable run times. ojp.gov |

| Detection | UV-Vis/PDA at ~250, 280, or 470 nm | Perylenequinones have characteristic absorbances in these regions. researchgate.netpnas.orgnih.gov Acetylation is not expected to drastically shift the primary chromophore's λmax. |

| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. |

| Column Temp. | Ambient or controlled (e.g., 25 °C) | Temperature control ensures reproducible retention times. wikipedia.org |

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile tool for monitoring reaction progress, checking sample purity, and determining appropriate solvent systems for column chromatography. ebi.ac.ukanalyticaltoxicology.com For Diacetylcercosporin, TLC can effectively distinguish the acetylated product from the more polar cercosporin starting material.

A typical TLC analysis for Diacetylcercosporin would utilize silica (B1680970) gel 60 F254 plates as the stationary phase. analyticaltoxicology.com The mobile phase, or eluent, would consist of a mixture of a nonpolar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like ethyl acetate (B1210297) or methanol). google.com The optimal ratio is determined empirically to achieve a retardation factor (Rf) for the product that is typically between 0.3 and 0.5, allowing for clear separation from other spots. Due to its increased lipophilicity, Diacetylcercosporin will exhibit a higher Rf value (travel farther up the plate) than the more polar cercosporin in a normal-phase system. Visualization of the spots is facilitated by the compound's inherent color and its fluorescence under UV light.

Table 2: General TLC System for Diacetylcercosporin Analysis

| Parameter | Description | Purpose |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates | Standard polar stationary phase for normal-phase chromatography. The 'F254' indicates a fluorescent indicator for visualization under 254 nm UV light. analyticaltoxicology.com |

| Mobile Phase | e.g., Chloroform:Methanol (e.g., 95:5 v/v) or Hexane:Ethyl Acetate (e.g., 70:30 v/v) | The solvent system's polarity is optimized to achieve good separation. Diacetylcercosporin will have a higher Rf than cercosporin. google.com |

| Application | Spotting of a dilute solution in a volatile solvent (e.g., chloroform) | To apply a concentrated band of the sample to the plate origin. |

| Development | Ascending development in a closed, saturated chamber | Ensures reproducible migration of the solvent front and sample components. analyticaltoxicology.com |

| Visualization | Direct observation (red/purple color), UV light (254 nm and 365 nm) | Diacetylcercosporin is a colored compound and will also quench fluorescence at 254 nm and may fluoresce at 365 nm. |

Spectroscopic Techniques for Structural Confirmation and Analysis

Spectroscopic methods are indispensable for confirming the molecular structure of Diacetylcercosporin, providing detailed information about its atomic composition, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. researchgate.netiosrjournals.org For Diacetylcercosporin, ¹H and ¹³C NMR spectra would confirm the presence of the cercosporin backbone and, crucially, the addition of two acetyl groups. While specific spectral data for Diacetylcercosporin is not widely published, the expected shifts can be inferred from the structure and data for related compounds.

In the ¹H NMR spectrum, the key indicators for successful diacetylation would be the appearance of two new singlet peaks in the region of δ 2.0-2.5 ppm, corresponding to the six protons of the two methyl groups of the acetyl functions. The signals for the protons on the carbons bearing the newly formed ester groups would be expected to shift downfield compared to their positions in the parent cercosporin molecule.

In the ¹³C NMR spectrum, confirmation would come from the appearance of two new signals around δ 169-171 ppm, characteristic of ester carbonyl carbons, and two signals around δ 20-23 ppm for the acetyl methyl carbons. libretexts.org The carbons of the backbone attached to the ester oxygens would also show a corresponding downfield shift.

Table 3: Predicted Key NMR Signals for Diacetylcercosporin (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Structural Assignment |

|---|---|---|

| ¹H | ~2.1 - 2.4 | -O-C(=O)-CH₃ (Singlet, 6H) |

| ¹³C | ~169 - 171 | -O-C (=O)-CH₃ (Ester Carbonyl) |

| ¹³C | ~20 - 23 | -O-C(=O)-C H₃ (Acetyl Methyl) |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns. libretexts.org For Diacetylcercosporin, high-resolution mass spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) would be used to confirm its elemental composition.

The molecular weight of cercosporin is 534.517 g/mol (C₂₉H₂₆O₁₀). wikipedia.org The addition of two acetyl groups (each CH₃CO adds 42.010565 g/mol ) results in Diacetylcercosporin (C₃₃H₃₀O₁₂) with an expected molecular weight of approximately 618.57 g/mol . The ESI-MS spectrum would be expected to show a prominent ion for the protonated molecule [M+H]⁺ at m/z 619.1759 or a sodium adduct [M+Na]⁺ at m/z 641.1578.

Tandem MS (MS/MS) analysis would reveal characteristic fragmentation patterns. A key fragmentation pathway for the [M+H]⁺ ion of Diacetylcercosporin would be the neutral loss of ketene (B1206846) (CH₂CO, 42.01 Da) or acetic acid (CH₃COOH, 60.02 Da), corresponding to the cleavage of the acetyl groups. The fragmentation of the underlying cercosporin core would then proceed, likely involving losses of methyl radicals (•CH₃) and the side chains. nih.govresearchgate.net

Table 4: Predicted ESI-MS Data for Diacetylcercosporin

| Ion Type | Predicted m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | ~619.18 | Protonated molecular ion of Diacetylcercosporin. |

| [M+Na]⁺ | ~641.16 | Sodium adduct of Diacetylcercosporin. |

| Fragment Ion | ~577.17 | Loss of one ketene molecule (CH₂CO) from [M+H]⁺. |

| Fragment Ion | ~559.16 | Loss of one acetic acid molecule (CH₃COOH) from [M+H]⁺. |

| Fragment Ion | ~535.16 | Loss of two ketene molecules, yielding the protonated cercosporin core. |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. nih.gov Perylenequinones like cercosporin and its diacetyl derivative possess an extensive chromophore, giving them their characteristic color and a distinctive UV-Vis spectrum.

Cercosporin exhibits characteristic absorption maxima at approximately 470-480 nm, with other peaks or shoulders in the UV region. researchgate.netnih.gov The acetylation of the two hydroxyl groups in Diacetylcercosporin is not expected to cause a major shift in the principal absorption maxima, as these hydroxyls are not part of the core perylenequinone conjugated system. Therefore, Diacetylcercosporin would be expected to display a very similar UV-Vis spectrum to cercosporin, confirming the integrity of the chromophore. The spectrum is typically recorded in a solvent like methanol or ethanol.

Table 5: Expected UV-Vis Absorption Maxima (λmax) for Diacetylcercosporin

| Solvent | Expected λmax (nm) | Associated Electronic Transition |

|---|---|---|

| Methanol/Ethanol | ~475 nm | π → π* transition in the extended perylenequinone chromophore. |

| Methanol/Ethanol | ~280-290 nm | π → π* transitions in the aromatic system. |

| Methanol/Ethanol | ~250-260 nm | π → π* transitions in the aromatic system. |

Advanced Detection and Imaging Techniques in Biological Systems

The in-situ localization and visualization of Diacetylcercosporin within biological systems are critical for understanding its role in pathogenesis. Advanced imaging techniques are increasingly being employed to map the spatial distribution of this and related fungal metabolites directly in infected tissues. These methods provide invaluable insights into the compound's accumulation at the site of infection and its interaction with host cells.

One of the most powerful approaches for this purpose is Mass Spectrometry Imaging (MSI). MSI is a label-free technique that combines the chemical specificity of mass spectrometry with the spatial resolution of microscopy, enabling the visualization of the distribution of hundreds of molecules, including toxins and other metabolites, directly from a thin section of tissue. nih.govnih.govnih.gov This method has been successfully applied to study various plant-pathogen interactions by mapping the distribution of defense-related metabolites in infected tissues. nih.gov In the context of fungal infections, MSI can reveal the precise location of mycotoxins, providing a deeper understanding of the infection process and the plant's response. nih.gov For instance, studies on wheat kernels infected with Fusarium have used MSI to visualize the spatial distribution of defense-related metabolites, highlighting the plant's localized chemical response to the pathogen. nih.gov While specific studies extensively detailing MSI of Diacetylcercosporin are emerging, the technique's proven ability to map other fungal toxins and plant metabolites in infected tissues demonstrates its significant potential for visualizing Diacetylcercosporin distribution in Cercospora-infected plants. nih.govnih.gov

Another key technique is fluorescence microscopy, which utilizes the inherent fluorescent properties of molecules or fluorescent labels to visualize their location within cells and tissues. nih.gov Many perylenequinones, the class of compounds to which Diacetylcercosporin belongs, are known to be photoactivated and possess fluorescent properties. acs.org This intrinsic fluorescence can potentially be harnessed for imaging their accumulation in host tissues without the need for external labels. The natural fluorescence of cellular components, known as autofluorescence, is a well-established phenomenon in plant microscopy and can be used to identify specific structures or compounds. nih.gov Although detailed protocols for the specific fluorescent imaging of Diacetylcercosporin are not widely published, the known photoactive nature of the parent compound, cercosporin, suggests that fluorescence-based techniques could be a viable strategy for its in-situ detection. acs.orgmdpi.com Challenges such as distinguishing the target molecule's fluorescence from the host tissue's autofluorescence would need to be addressed, potentially through spectral imaging and linear unmixing techniques.

These advanced imaging methodologies offer a significant leap forward from traditional analytical methods that require tissue homogenization, which results in the loss of crucial spatial information. By enabling the visualization of Diacetylcercosporin directly within the biological context of the host-pathogen interaction, these techniques are poised to provide unprecedented insights into the mechanisms of Cercospora diseases.

Interactive Data Table: Advanced Imaging Techniques for Fungal Metabolites

| Imaging Technique | Principle | Potential Application for Diacetylcercosporin | Key Findings in Related Research |

| Mass Spectrometry Imaging (MSI) | Label-free detection and mapping of molecules based on their mass-to-charge ratio directly from tissue sections. nih.govnih.govnih.gov | Visualization of Diacetylcercosporin distribution in infected plant tissues to understand its localization at the site of infection. | Successfully used to map the spatial distribution of defense-related metabolites and other mycotoxins in various plant-pathogen systems. nih.gov |

| Fluorescence Microscopy | Visualization of molecules based on their intrinsic fluorescence or by using fluorescent labels. nih.gov | In-situ detection of Diacetylcercosporin by leveraging its potential inherent fluorescent properties. | Perylenequinones are photoactive, and autofluorescence is used to image various plant and fungal structures. acs.orgmdpi.com |

Viii. Ecological and Environmental Relevance of Diacetylcercosporin

Role as a Fungal Phytotoxin in Plant-Pathogen Interactions

Cercosporin (B1668469) is a potent, non-host-specific phytotoxin that plays a critical role in the pathogenesis of diseases caused by Cercospora species on a wide array of host plants. apsnet.orgairitilibrary.com Its efficacy as a virulence factor stems from its nature as a photoactivated photosensitizer. mdpi.comnih.gov

Mechanism of Phytotoxicity

The toxicity of cercosporin is dependent on the presence of light. apsnet.orgnih.gov When exposed to light, the cercosporin molecule absorbs energy and transitions to an activated triplet state. apsnet.orgmdpi.com This energized molecule then reacts with molecular oxygen (O₂) to generate highly destructive reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂) and superoxide (B77818) (O₂⁻). apsnet.orgnih.govnih.gov This process is summarized in the table below.

These ROS are not targeted to a specific cellular process but rather cause widespread damage, a key reason for the toxin's broad-spectrum activity. apsnet.orgoup.com The primary target of cercosporin-generated ROS is the cellular membrane. apsnet.orgnih.gov The ROS initiate a cascade of lipid peroxidation, destroying the integrity of plant cell membranes. apsnet.orgnih.gov This damage leads to the leakage of electrolytes and vital nutrients from the host cells into the intercellular spaces, which the fungus then absorbs to support its colonization and growth. apsnet.orgairitilibrary.comnih.gov

Contribution to Disease

The importance of cercosporin in plant disease is well-documented. Several lines of evidence confirm its role as a key virulence factor:

Presence in Lesions: Cercosporin is consistently isolated from the lesions of infected plants, indicating its production during the infection process. apsnet.org

Symptomology: Ultrastructural studies of infected plant tissues reveal extensive membrane damage, which is consistent with the known mode of action of cercosporin. apsnet.org

Light Requirement: The development of disease symptoms in many Cercospora-host systems is dependent on light, which directly correlates with the photoactivated nature of the toxin. apsnet.org

Mutant Studies: Perhaps the most compelling evidence comes from studies using toxin-deficient mutants. Cercospora mutants that are genetically engineered to be unable to synthesize cercosporin show a significant reduction in their ability to cause disease, producing fewer and smaller lesions compared to the wild-type fungus. apsnet.orgnih.govnih.gov